4-Cyclopentyloxy-benzenesulfonyl chloride
Description
BenchChem offers high-quality 4-Cyclopentyloxy-benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopentyloxy-benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopentyloxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLFMLDWSZWHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-23-9 | |
| Record name | 4-(cyclopentyloxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 4-Cyclopentyloxy-benzenesulfonyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Cyclopentyloxy-benzenesulfonyl chloride in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, enabling researchers, scientists, and drug development professionals to make informed predictions and establish robust experimental protocols. A detailed methodology for the accurate determination of solubility is provided, alongside essential safety and handling procedures pertinent to sulfonyl chlorides.
Introduction: Understanding the Significance of Solubility
4-Cyclopentyloxy-benzenesulfonyl chloride is a bespoke sulfonylating agent, valued in organic synthesis for the introduction of the 4-cyclopentyloxy-benzenesulfonyl moiety. The success of any synthetic procedure employing this reagent is intrinsically linked to its solubility in the chosen reaction solvent. Proper solvent selection, guided by solubility, is critical for achieving optimal reaction kinetics, simplifying work-up and purification, and ensuring process safety and scalability. This guide serves as a foundational resource for scientists working with this compound, providing the theoretical framework and practical tools to confidently assess its solubility.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of an organic molecule is a function of its structure, including the presence of polar functional groups and the overall molecular geometry.
Molecular Structure Analysis of 4-Cyclopentyloxy-benzenesulfonyl Chloride:
-
Benzenesulfonyl Chloride Moiety: This portion of the molecule is highly polar due to the presence of the electronegative oxygen and chlorine atoms bonded to the sulfur atom. This group is capable of dipole-dipole interactions.
-
Cyclopentyloxy Group: The ether linkage (-O-) introduces some polarity and the capacity to act as a hydrogen bond acceptor.[1] However, the cyclopentyl ring is a nonpolar, aliphatic hydrocarbon component.
-
Aromatic Ring: The benzene ring is generally considered nonpolar, though the substituents influence its electron distribution.
Predictive Assessment:
Based on its structure, 4-Cyclopentyloxy-benzenesulfonyl chloride can be classified as a moderately polar molecule. The presence of the nonpolar cyclopentyloxy group will likely confer solubility in a broader range of organic solvents compared to the more polar, unsubstituted benzenesulfonyl chloride.
It is anticipated that 4-Cyclopentyloxy-benzenesulfonyl chloride will exhibit good solubility in a variety of common organic solvents. A qualitative prediction of solubility in different solvent classes is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 4-Cyclopentyloxy-benzenesulfonyl Chloride
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | The polarity of these solvents will effectively solvate the polar sulfonyl chloride group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The polarity is suitable, but the potential for reaction with the alcohol (solvolysis) should be considered, especially at elevated temperatures.[3] |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The nonpolar cyclopentyloxy group and benzene ring will interact favorably with these solvents, but the highly polar sulfonyl chloride group will limit overall solubility. |
| Aqueous | Water | Insoluble | The large, nonpolar organic structure will dominate, leading to very poor solubility in water. Sulfonyl chlorides also react with water (hydrolysis). |
Experimental Protocol for Solubility Determination
The following detailed protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4]
3.1. Materials and Equipment
-
4-Cyclopentyloxy-benzenesulfonyl chloride
-
Selected organic solvents (analytical grade)
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated positive displacement micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method.
-
Volumetric flasks and other standard laboratory glassware
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
3.3. Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of 4-Cyclopentyloxy-benzenesulfonyl chloride (e.g., 20-30 mg) into a glass vial. The exact mass should be recorded.
-
Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment can be conducted to determine the optimal equilibration time by analyzing samples at various time points until the concentration plateaus.
-
-
Sample Preparation:
-
After equilibration, remove the vial from the shaker and allow it to stand undisturbed for a short period.
-
Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a portion of the supernatant using a pipette and filter it through a 0.22 µm syringe filter compatible with the solvent. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved 4-Cyclopentyloxy-benzenesulfonyl chloride. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
3.4. Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of 4-Cyclopentyloxy-benzenesulfonyl Chloride at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | [Insert experimental value] | [Insert experimental value] |
| Tetrahydrofuran | [Insert experimental value] | [Insert experimental value] |
| Acetonitrile | [Insert experimental value] | [Insert experimental value] |
| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |
| Toluene | [Insert experimental value] | [Insert experimental value] |
| Hexanes | [Insert experimental value] | [Insert experimental value] |
| Ethanol | [Insert experimental value] | [Insert experimental value] |
Safety and Handling
Sulfonyl chlorides as a class of compounds require careful handling due to their reactivity and potential hazards.[4][5][6] While a specific Safety Data Sheet (SDS) for 4-Cyclopentyloxy-benzenesulfonyl chloride may not be readily available, the hazards associated with the closely related benzenesulfonyl chloride provide a strong basis for safe handling practices.
4.1. Potential Hazards
-
Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic.
-
Harmful if Swallowed: May cause gastrointestinal irritation or burns.[6]
-
Respiratory Irritant: Inhalation of dust or vapors can cause respiratory tract irritation.
4.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Inert Atmosphere: For long-term storage or for reactions sensitive to moisture, handle under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use a positive displacement pipette or a syringe for transferring the compound, especially when dissolved in a solvent.
-
Spill and Waste Disposal: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste. Dispose of all waste materials in accordance with local, state, and federal regulations.
4.3. First Aid Measures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion
While specific published solubility data for 4-Cyclopentyloxy-benzenesulfonyl chloride is limited, a thorough understanding of its molecular structure and the principles of solubility allows for reliable predictions. This guide provides the theoretical foundation and a detailed experimental protocol to empower researchers to determine the solubility of this compound in a range of organic solvents accurately and safely. The information presented herein is essential for the effective use of 4-Cyclopentyloxy-benzenesulfonyl chloride in synthetic chemistry and drug development, facilitating informed solvent selection and robust process design.
References
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
- Avdeef, A., & Tsinman, K. (2006). A critical evaluation of the shake-flask method for the determination of solubility. Pharmaceutical Research, 23(10), 2277–2288.
-
MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
Sources
Methodological & Application
general synthesis procedure for 4-Cyclopentyloxy-benzenesulfonyl chloride
Application Note: High-Yield Synthesis of 4-Cyclopentyloxy-benzenesulfonyl chloride
Abstract
This application note details a robust, two-step synthesis protocol for 4-Cyclopentyloxy-benzenesulfonyl chloride (CAS 914203-23-9) , a critical intermediate in the development of sulfonamide-based therapeutics and bioactive small molecules. The procedure utilizes a Williamson ether synthesis followed by electrophilic aromatic chlorosulfonation. Emphasis is placed on controlling regioselectivity and preventing ether cleavage during the sulfonation step. This guide is designed for medicinal chemists and process development scientists requiring high purity (>95%) and reproducible yields.
Introduction & Retrosynthetic Strategy
4-Cyclopentyloxy-benzenesulfonyl chloride serves as a lipophilic building block in drug discovery, particularly for G-protein coupled receptor (GPCR) ligands and non-opioid analgesics [1]. The cyclopentyl group provides metabolic stability and hydrophobic bulk, while the sulfonyl chloride moiety acts as a versatile electrophile for coupling with amines (to form sulfonamides) or alcohols (to form sulfonates).
Strategic Logic:
-
Step 1 (Etherification): Direct alkylation of phenol is preferred over nucleophilic aromatic substitution (
) due to the availability of phenol and cyclopentyl bromide. Potassium carbonate ( ) in DMF provides a mild, non-nucleophilic basic environment to favor substitution ( ) over elimination ( ), which is a risk with secondary halides like cyclopentyl bromide. -
Step 2 (Chlorosulfonation): Chlorosulfonic acid (
) serves as both the electrophile and solvent. The reaction is temperature-controlled to direct sulfonation to the para position (driven by the ortho/para directing alkoxy group and steric hindrance at the ortho sites) and to prevent acid-catalyzed dealkylation of the ether [2].
Reaction Pathway Visualization
Figure 1: Two-step synthetic route from Phenol to 4-Cyclopentyloxy-benzenesulfonyl chloride.
Safety & Handling (Critical)
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water to release HCl gas and sulfuric acid. Must be handled in a fume hood. Wear a face shield, acid-resistant gloves, and a lab apron.
-
Cyclopentyl Bromide: Flammable liquid.[1] Avoid inhalation.
-
Sulfonyl Chlorides: Moisture sensitive. Store under inert gas (Nitrogen/Argon) in a refrigerator.
Experimental Protocols
Step 1: Synthesis of (Cyclopentyloxy)benzene
Objective: O-Alkylation of phenol with cyclopentyl bromide.
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| Phenol | 94.11 | 1.0 | 9.41 g (100 mmol) |
| Cyclopentyl Bromide | 149.03 | 1.2 | 17.9 g (120 mmol) |
| Potassium Carbonate (
Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with nitrogen.
-
Dissolution: Add Phenol (9.41 g) and anhydrous DMF (100 mL). Stir until dissolved.
-
Base Addition: Add
(27.6 g) in a single portion. The suspension may turn slightly pink/brown (phenoxide formation). -
Alkylation: Add Cyclopentyl bromide (17.9 g) via syringe.
-
Reaction: Heat the mixture to 60°C in an oil bath for 12–16 hours.
-
Note: Do not exceed 80°C to minimize elimination of cyclopentyl bromide to cyclopentene [3].
-
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into 400 mL of ice-water.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with 1M NaOH (
mL) to remove unreacted phenol (Critical for purity). -
Wash with brine, dry over
, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically sufficient for the next step. If necessary, purify via vacuum distillation or silica gel chromatography (Hexanes:EtOAc 95:5).
-
Expected Yield: 85–92% (Clear to pale yellow oil).
-
Step 2: Chlorosulfonation to 4-Cyclopentyloxy-benzenesulfonyl chloride
Objective: Electrophilic aromatic substitution to introduce the sulfonyl chloride group.[2]
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| (Cyclopentyloxy)benzene | 162.23 | 1.0 | 8.11 g (50 mmol) |
| Chlorosulfonic Acid | 116.52 | 4.0 | 13.3 mL (200 mmol) |
| Dichloromethane (DCM) | - | Solvent | 50 mL |
Procedure:
-
Setup: Equip a 250 mL 3-neck RBF with a dropping funnel, thermometer, and a drying tube (
) leading to a gas trap (NaOH solution) to neutralize HCl fumes. -
Solvent System: Dissolve (Cyclopentyloxy)benzene (8.11 g) in DCM (50 mL). Cool the solution to 0°C using an ice/salt bath.
-
Expert Tip: While neat chlorosulfonic acid is often used, diluting the substrate in DCM acts as a heat sink and prevents "hot spots" that cause charring or dealkylation of the sensitive ether bond [4].
-
-
Addition: Charge the dropping funnel with Chlorosulfonic acid (13.3 mL). Add dropwise over 30 minutes, maintaining internal temperature < 5°C .
-
Reaction:
-
After addition, remove the ice bath and allow to warm to Room Temperature (20–25°C).
-
Stir for 2 hours. Monitor by TLC (the sulfonyl chloride is much more polar than the starting ether).
-
-
Quenching (Hazardous):
-
Prepare a beaker with 200 g of crushed ice.
-
Pour the reaction mixture slowly onto the ice with vigorous stirring. Caution: Violent sputtering and HCl evolution will occur.
-
-
Isolation:
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer once with fresh DCM (50 mL).
-
Wash combined organics with cold water (
mL) and cold saturated (careful, gas evolution). -
Dry over anhydrous
(keep cool).
-
-
Concentration: Evaporate the solvent on a rotary evaporator at < 35°C bath temperature. High heat can decompose the product.
-
Final Product: The product solidifies upon cooling or remains a viscous oil that crystallizes on standing.
-
Expected Yield: 75–85%.
-
Appearance: Off-white to beige solid.
-
Analytical Characterization & Quality Control
| Test | Expected Result | Interpretation |
| Appearance | Off-white solid / Viscous oil | Dark brown indicates charring/decomposition. |
| 1H NMR (CDCl3) | Diagnostic doublets at 7.95/7.00 ppm confirm para substitution. Multiplet at 4.90 ppm confirms intact cyclopentyl ether. | |
| HPLC Purity | > 95% (UV 254 nm) | Main impurity is usually the sulfonic acid (hydrolysis product) which elutes much earlier on Reverse Phase. |
| Mass Spec | [M]+ 260/262 (3:1 ratio) | Characteristic Chlorine isotope pattern. |
Troubleshooting Guide
-
Problem: Product is a dark tar.
-
Cause: Reaction temperature too high during chlorosulfonic acid addition.
-
Solution: Strictly maintain 0°C during addition and dilute with more DCM.
-
-
Problem: Low Yield / Recovery of starting material.
-
Cause: Incomplete reaction or hydrolysis during quench.
-
Solution: Ensure Chlorosulfonic acid is fresh (it degrades over time).[3] Quench rapidly into ice and extract immediately; do not let the product sit in acidic water.
-
-
Problem: Product hydrolyzes on storage.
-
Solution: Store in a desiccator or freezer. If hydrolysis occurs (formation of sulfonic acid), re-convert to chloride using Thionyl Chloride (
) and catalytic DMF.
-
References
-
Non-opioid Analgesics Development
-
General Chlorosulfonation Procedure
-
Phenol Alkylation Selectivity
-
Stability of Cyclopentyl Ethers
- Source: National Institutes of Health (PMC). (2020). "Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent." (Discusses stability of cyclopentyl ethers in acidic media).
-
URL:[Link]
Sources
- 1. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
preventing hydrolysis of 4-Cyclopentyloxy-benzenesulfonyl chloride during storage
Welcome to the technical support center for 4-Cyclopentyloxy-benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this moisture-sensitive reagent. Our goal is to ensure the integrity of your experiments by preventing the hydrolysis of this key chemical compound.
Troubleshooting Guide: Diagnosing and Preventing Hydrolysis
Hydrolysis of 4-Cyclopentyloxy-benzenesulfonyl chloride to its corresponding sulfonic acid is a primary cause of reagent degradation and can significantly impact reaction outcomes. The following guide provides a systematic approach to identifying and mitigating this issue.
Visualizing the Problem: Hydrolysis Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the hydrolysis of 4-Cyclopentyloxy-benzenesulfonyl chloride during storage and use.
Caption: Troubleshooting workflow for hydrolysis of 4-Cyclopentyloxy-benzenesulfonyl chloride.
Q1: I suspect my 4-Cyclopentyloxy-benzenesulfonyl chloride has hydrolyzed during storage. What are the tell-tale signs?
A1: The most common indicators of hydrolysis are:
-
Physical Appearance: The presence of an oily residue or crystalline solid (the corresponding sulfonic acid) in what should be a free-flowing solid or liquid. Benzenesulfonyl chloride, a related compound, is known to separate as an oil.[1]
-
Inconsistent Reaction Results: Reduced yields or the formation of unexpected byproducts in reactions where the sulfonyl chloride is a key reagent.
-
Analytical Data: The appearance of a new spot on a Thin Layer Chromatography (TLC) plate or unexpected peaks in NMR or LC-MS analysis corresponding to the sulfonic acid.
Q2: My storage conditions seem correct, but I'm still seeing signs of hydrolysis. What could be going wrong?
A2: Even with seemingly proper storage, minute amounts of moisture can lead to degradation over time. Here are some often-overlooked factors:
-
Improper Sealing: The container must be tightly sealed to prevent moisture ingress.[2][3][4] For frequently accessed reagents, consider using a secondary container with a desiccant.
-
Headspace in the Container: A large headspace in a partially used bottle can contain a significant amount of ambient moisture. If possible, transfer the reagent to a smaller, appropriately sized container or backfill the headspace with an inert gas like nitrogen or argon.
-
Temperature Cycling: Frequent removal from cold storage to room temperature can cause condensation to form inside the container. Allow the container to warm to room temperature before opening.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Cyclopentyloxy-benzenesulfonyl chloride?
A1: To ensure the long-term stability of 4-Cyclopentyloxy-benzenesulfonyl chloride, it is crucial to store it under the following conditions:
-
Temperature: Store at -20°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[3]
-
Container: Keep in a tightly closed container in a dry and well-ventilated place.[2][3][4] The use of a desiccator is also recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows the rate of hydrolysis and other potential decomposition pathways. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces moisture and oxygen, which can react with the sulfonyl chloride.[3] |
| Container | Tightly Sealed, Dry | Prevents the ingress of atmospheric moisture.[3][4] |
| Location | Well-ventilated, away from incompatible materials | General chemical safety practice.[2][3] |
Q2: How should I handle 4-Cyclopentyloxy-benzenesulfonyl chloride during an experiment to minimize hydrolysis?
A2: Proper handling techniques are critical to prevent hydrolysis during your experimental workflow.
-
Use Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents for your reaction.
-
Inert Atmosphere Techniques: Handle the reagent under an inert atmosphere using a glove box or Schlenk line techniques.[6]
-
Minimize Exposure to Air: Weigh out the required amount of the reagent quickly and reseal the container promptly.
Q3: Can I "rescue" a partially hydrolyzed batch of 4-Cyclopentyloxy-benzenesulfonyl chloride?
A3: While it may be possible to purify a partially hydrolyzed batch, it is often more practical to procure a new one. If purification is necessary, techniques such as recrystallization from a non-polar, anhydrous solvent or distillation under reduced pressure may be attempted, though these methods can be challenging and may lead to further degradation if not performed correctly.[1]
Q4: What are the primary products of hydrolysis?
A4: The hydrolysis of 4-Cyclopentyloxy-benzenesulfonyl chloride yields 4-cyclopentyloxy-benzenesulfonic acid and hydrochloric acid (HCl). The presence of the sulfonic acid can often be detected as an acidic impurity in your reaction mixture.[7]
Experimental Protocols
Protocol 1: Proper Aliquoting of 4-Cyclopentyloxy-benzenesulfonyl Chloride
This protocol outlines the steps for safely and effectively aliquoting the reagent while minimizing exposure to atmospheric moisture.
-
Allow the container of 4-Cyclopentyloxy-benzenesulfonyl chloride to warm to room temperature before opening to prevent condensation.
-
Set up a dry, inert atmosphere in a glove box or using a Schlenk line.
-
Transfer the desired amount of the reagent to a pre-dried and tared vial.
-
Backfill the original container with an inert gas (e.g., nitrogen or argon) before tightly resealing.
-
Store the newly created aliquot under the same recommended storage conditions.
References
-
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Sierra Circuits. (2025, August 16). A Practical Guide to MSL: Handling and Storing Sensitive Components. Retrieved from [Link]
-
Angene Chemical. (n.d.). 4-Cyclopentyloxy-benzenesulfonyl chloride|914203-23-9. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thionyl chloride. Retrieved from [Link]
-
Angene Chemical. (n.d.). 4-(Cyclopentyloxy)benzene-1-sulfonyl chloride(CAS# 914203-23-9 ). Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
Sources
Technical Support Center: Optimizing Yield in 4-Cyclopentyloxy-benzenesulfonyl Chloride Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 4-Cyclopentyloxy-benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of sulfonamides and sulfonate esters using this reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yields.
Introduction: Understanding the Reagent
4-Cyclopentyloxy-benzenesulfonyl chloride is a versatile intermediate used to introduce the 4-cyclopentyloxyphenylsulfonyl moiety into a molecule. The electron-donating nature of the cyclopentyloxy group can subtly influence the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. This guide will help you navigate these nuances to achieve optimal results in your coupling reactions.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you might encounter during your experiments, providing not just solutions, but the rationale behind them.
Issue 1: Low to No Product Formation
-
Question: I've set up my reaction between 4-Cyclopentyloxy-benzenesulfonyl chloride and my amine/alcohol, but after several hours, TLC/LC-MS analysis shows only starting materials. What's going wrong?
-
Answer: This is a common issue that can often be traced back to a few key factors:
-
Inactive Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially with prolonged exposure to atmospheric moisture. The resulting sulfonic acid is unreactive towards amines and alcohols.[1][2]
-
Solution: Always use a fresh bottle of 4-Cyclopentyloxy-benzenesulfonyl chloride or ensure it has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). If you suspect hydrolysis, you can attempt to purify the sulfonyl chloride by recrystallization, though it's often more practical to start with fresh material.
-
-
Low Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-deficient amines and alcohols can be poor nucleophiles, leading to slow or non-existent reactions.
-
Solution: For weakly nucleophilic substrates, you may need to employ more forcing reaction conditions. This can include increasing the reaction temperature, although this should be done cautiously as it can also promote side reactions. Alternatively, using a more polar aprotic solvent like DMF or DMSO can help to solvate the transition state and increase the reaction rate.[3]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully re-calculate and re-weigh your reactants. For most standard couplings, a 1:1 to 1:1.2 ratio of the amine/alcohol to the sulfonyl chloride is a good starting point.[1]
-
-
Issue 2: Significant Formation of a Polar Byproduct
-
Question: My reaction seems to be working, but I'm getting a significant amount of a polar byproduct that I suspect is the sulfonic acid. How can I prevent this?
-
Answer: The formation of 4-cyclopentyloxy-benzenesulfonic acid is a clear indication of water in your reaction mixture.
-
Cause: As mentioned, sulfonyl chlorides readily react with water.[1][2]
-
Solution:
-
Dry Glassware and Solvents: Ensure all your glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon will help to exclude atmospheric moisture.
-
Choice of Base: If using a solid base like potassium carbonate, ensure it is anhydrous. Some bases can be hygroscopic.
-
-
Issue 3: Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation)
-
Question: I'm reacting a primary amine and I see two product spots on my TLC plate. The less polar spot seems to be the di-sulfonylated product. How do I favor the formation of the desired mono-sulfonamide?
-
Answer: Di-sulfonylation is a common side reaction with primary amines, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[1][2]
-
Controlling Factors and Solutions:
-
Stoichiometry: Using an excess of the sulfonyl chloride will drive the reaction towards the di-sulfonylated product.
-
Action: Use a 1:1 ratio or a slight excess of the primary amine (e.g., 1.1 equivalents).[2]
-
-
Rate of Addition: Adding the sulfonyl chloride too quickly can create localized areas of high concentration, promoting the second reaction.
-
Action: Add the sulfonyl chloride dropwise as a solution in your reaction solvent over a prolonged period (e.g., 30-60 minutes).
-
-
Temperature: Higher temperatures can provide the activation energy for the second sulfonylation.
-
Action: Perform the addition of the sulfonyl chloride at a lower temperature, such as 0 °C, and then allow the reaction to slowly warm to room temperature.[2]
-
-
Base Selection: A strong, non-hindered base can more easily deprotonate the mono-sulfonamide.
-
Action: Consider using a weaker or more sterically hindered base like pyridine or 2,6-lutidine instead of triethylamine.
-
-
-
Issue 4: Difficult Purification
-
Question: My reaction has gone to completion, but I'm struggling to separate my product from the byproducts and excess reagents by column chromatography.
-
Answer: Purification challenges often arise from the similar polarities of the components in the crude reaction mixture.
-
Solution: A well-planned aqueous workup is crucial for simplifying the subsequent purification.
-
Quench the Reaction: Add water or a saturated aqueous solution of ammonium chloride to quench any remaining reactive species.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any excess amine and the basic catalyst (like pyridine or triethylamine).[2]
-
Base Wash: A subsequent wash with a saturated aqueous solution of sodium bicarbonate can help remove any sulfonic acid byproduct.
-
Brine Wash: A final wash with brine will help to remove any remaining water from the organic layer.
-
Recrystallization: Sulfonamides are often crystalline solids.[4] Recrystallization can be a highly effective purification method and may be a good alternative to chromatography.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the coupling of 4-Cyclopentyloxy-benzenesulfonyl chloride with an amine?
-
A1: The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The nitrogen of the amine attacks the sulfur, leading to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion. A base is required to neutralize the HCl generated as a byproduct.[4]
-
-
Q2: What are the best solvents and bases to use for this reaction?
-
A2: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. For the base, pyridine is a classic choice as it can also act as a nucleophilic catalyst. Triethylamine (TEA) is also widely used. The optimal choice will depend on the specific amine being used and its solubility.[2][5][6]
-
-
Q3: How does the cyclopentyloxy group affect the reactivity of the sulfonyl chloride?
-
A3: The 4-cyclopentyloxy group is an electron-donating group. This increases the electron density on the benzene ring and can slightly reduce the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. In practice, this effect is usually minor and does not significantly hinder the reaction with most amines and alcohols.
-
-
Q4: How can I monitor the progress of my reaction?
-
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[2] You should see the disappearance of your starting materials (the amine/alcohol and the sulfonyl chloride) and the appearance of a new spot for your product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[2]
-
Data Presentation: Reaction Condition Overview
The following table provides a general overview of reaction conditions for the coupling of aryl sulfonyl chlorides with various amines. These can be used as a starting point for optimizing your reaction with 4-Cyclopentyloxy-benzenesulfonyl chloride.
| Amine Type | Typical Solvent | Typical Base | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| Primary Aliphatic | DCM, THF | Pyridine, TEA | 0 to RT | 2-6 | 80-95 |
| Secondary Aliphatic | DCM, THF | Pyridine, TEA | 0 to RT | 4-12 | 75-90 |
| Aniline (unactivated) | Pyridine, DCM | Pyridine, TEA | RT to 40 | 6-18 | 70-85 |
| Aniline (electron-rich) | DCM, THF | Pyridine, TEA | 0 to RT | 2-8 | 85-98 |
| Aniline (electron-poor) | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 50 to 100 | 12-24 | 50-75 |
Note: These are general guidelines. Optimal conditions should be determined experimentally for each specific substrate combination.
Experimental Protocols
Detailed Protocol for the Synthesis of N-benzyl-4-(cyclopentyloxy)benzenesulfonamide:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.07 g, 10 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 30 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (0.95 g, 12 mmol, 1.2 equiv.) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-Cyclopentyloxy-benzenesulfonyl chloride (2.61 g, 10 mmol, 1.0 equiv.) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes using a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), water (1 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-4-(cyclopentyloxy)benzenesulfonamide.
Visualizations
Reaction Mechanism
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Experimental Workflow
Caption: A typical workflow for sulfonamide synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
References
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- BenchChem. (2025). impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
- Google Patents. (1989). Process for the production of benzenesulfonamides.
-
MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. [Link]
-
RSC Publishing. (2018). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. [Link]
-
MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
PubMed. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
ResearchGate. (2019). Steric and Electronic Effect on C2‐H Arylation of Sulfonamides. [Link]
- Google Patents. (2010).
-
Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. [Link]
-
Taylor & Francis Online. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. [Link]
-
RSC Publishing. (2020). Synthetic approaches and applications of sulfonimidates. [Link]
-
ResearchGate. (2017). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
-
Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. [Link]
-
Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Link]
-
YouTube. (2023). Dot Language Graphviz. [Link]
- Google Patents. (1986). Process for preparing arylsulfonamides.
-
Reddit. (2021). How does the solvent affect reaction rate?. [Link]
-
Chad's Blog. (2021). Building diagrams using graphviz. [Link]
- Google Patents. (2012). Substituted sulfonamides.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
-
PMC. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
Unlocking Visual Pathways. (2026). A Friendly Guide to Graphviz and the DOT Language. [Link]
-
EPO. (2017). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. [Link]
-
Graphviz. (2015). Drawing graphs with dot. [Link]
-
PMC. (2012). Preparation of sulfonamides from N-silylamines. [Link]
-
SpringerLink. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. [Link]
-
Angene Chemical. (n.d.). 4-Cyclopentyloxy-benzenesulfonyl chloride|914203-23-9. [Link]
-
Angene Chemical. (n.d.). 4-(Cyclopentyloxy)benzene-1-sulfonyl chloride(CAS# 914203-23-9). [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
Sources
stability of 4-Cyclopentyloxy-benzenesulfonyl chloride in aqueous media
An in-depth guide to the stability and handling of 4-Cyclopentyloxy-benzenesulfonyl chloride in aqueous experimental settings.
Welcome to the technical support resource for 4-Cyclopentyloxy-benzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for handling this reactive sulfonylating agent, with a specific focus on its behavior and stability in aqueous environments.
Introduction: The Challenge of Aqueous Compatibility
4-Cyclopentyloxy-benzenesulfonyl chloride is a versatile reagent used to introduce the 4-cyclopentyloxy-benzenesulfonyl moiety into target molecules, a critical step in the synthesis of various compounds, including potential pharmaceutical agents.[1][2] Like all sulfonyl chlorides, its utility is intrinsically linked to its high reactivity. The electrophilic nature of the sulfur atom makes it highly susceptible to attack by nucleophiles.[2] This reactivity, however, becomes a significant challenge when experiments require the use of aqueous media, as water itself is a nucleophile.
This guide will address the most common questions and troubleshooting scenarios related to the aqueous stability of this compound, providing both the chemical reasoning and validated protocols to ensure the success of your experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: Just how unstable is 4-Cyclopentyloxy-benzenesulfonyl chloride in water?
A: Extremely unstable. Sulfonyl chlorides as a class are highly sensitive to moisture and readily undergo hydrolysis.[3] While specific kinetic data for 4-Cyclopentyloxy-benzenesulfonyl chloride is not readily published, we can infer its behavior from closely related, well-studied analogs like 4-methylbenzenesulfonyl chloride (tosyl chloride). Studies on tosyl chloride show that it hydrolyzes rapidly in water, with a half-life of only a few minutes at room temperature, a process that is largely independent of pH in the 4-9 range.[4]
The reaction is an irreversible nucleophilic attack by water on the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the displacement of the chloride leaving group and the formation of the corresponding sulfonic acid. Given the structural similarity, it is imperative to assume that 4-Cyclopentyloxy-benzenesulfonyl chloride will exhibit similarly rapid degradation in the presence of water.
Q2: What are the degradation products in an aqueous medium?
A: The hydrolysis of 4-Cyclopentyloxy-benzenesulfonyl chloride yields two products: 4-Cyclopentyloxy-benzenesulfonic acid and hydrochloric acid (HCl).
Caption: Hydrolysis reaction of the title compound.
The formation of HCl is a critical secondary effect; it will acidify your reaction medium, which can potentially lead to undesired side reactions or degradation of other components in your experiment. This acidification can also corrode metallic equipment if not properly selected.[5]
Q3: My reaction failed in a TRIS-buffered aqueous solution. What went wrong?
A: This is a classic incompatibility issue. Buffers containing primary or secondary amine groups, such as TRIS or glycine, are nucleophilic. The amine group will react with the sulfonyl chloride much faster than water, consuming your reagent to form a sulfonamide adduct with the buffer molecule.[6] This is an intended reaction in sulfonamide synthesis but a fatal side reaction if TRIS is simply meant to be a buffer.
Solution: If an aqueous buffer is absolutely necessary, you must use a non-nucleophilic buffer. Good choices include phosphate buffers (e.g., PBS) or HEPES. However, even with these, the primary issue of hydrolysis by water remains. The best practice is to avoid aqueous media altogether and use anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) whenever possible.[7]
Q4: I am attempting a sulfonamide synthesis in an aqueous co-solvent and my yields are very low. How can I improve this?
A: Low yields in such systems are almost always due to a competitive reaction between your target amine (the desired reaction) and water (hydrolysis). Since water is the solvent, its molar concentration is exceptionally high, making hydrolysis a statistically probable and rapid side reaction.[6]
Troubleshooting Workflow:
Caption: Workflow for addressing low sulfonamide yields.
The most robust solution is to use a biphasic system known as the Schotten-Baumann reaction . In this setup, the amine is dissolved in an aqueous alkaline solution, while the 4-Cyclopentyloxy-benzenesulfonyl chloride is dissolved in an immiscible organic solvent. With vigorous stirring, the reaction occurs at the interface, and the alkaline aqueous phase neutralizes the HCl byproduct, driving the reaction forward.
Quantitative Stability Data
While specific hydrolysis kinetics for 4-Cyclopentyloxy-benzenesulfonyl chloride are not available, the data for a close structural analog, 4-Methylbenzenesulfonyl chloride, provides a reliable estimate of its reactivity.
| Condition | Parameter | Value | Implication for Researcher |
| pH 4.0 (25 °C) | Half-life (t₁/₂) | 2.2 minutes[4] | Extremely rapid degradation in acidic aqueous solution. |
| pH 7.0 (25 °C) | Half-life (t₁/₂) | 2.2 minutes[4] | Extremely rapid degradation in neutral aqueous solution. |
| pH 9.0 (25 °C) | Half-life (t₁/₂) | 2.6 minutes[4] | Extremely rapid degradation in basic aqueous solution. |
This data underscores that the compound cannot be stored as an aqueous stock solution under any pH condition. Any use in aqueous media must be immediate and with the expectation of competing hydrolysis.
Experimental Protocol: Schotten-Baumann Synthesis of a Sulfonamide
This protocol provides a validated method for reacting 4-Cyclopentyloxy-benzenesulfonyl chloride with an amine in a biphasic system to minimize hydrolysis and maximize yield.
Objective: To synthesize N-benzyl-4-(cyclopentyloxy)benzenesulfonamide.
Materials:
-
4-Cyclopentyloxy-benzenesulfonyl chloride
-
Benzylamine
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
Procedure:
-
Amine Preparation: In a 100 mL round-bottom flask, dissolve benzylamine (1.0 eq) in 20 mL of a 2 M aqueous sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C with magnetic stirring.
-
Sulfonyl Chloride Preparation: In a separate beaker, dissolve 4-Cyclopentyloxy-benzenesulfonyl chloride (1.1 eq) in 20 mL of dichloromethane.
-
Reaction: Add the sulfonyl chloride solution from the beaker to the stirred amine solution in the flask dropwise over 15-20 minutes. Ensure the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the sulfonyl chloride starting material is consumed.
-
Workup - Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Workup - Extraction: Extract the aqueous layer twice more with 15 mL portions of DCM. Combine all organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 20 mL of 1 M HCl (to remove excess amine), 20 mL of water, and finally 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization or column chromatography to yield the pure sulfonamide product.
Causality: This method is effective because the deprotonated amine in the aqueous phase is a significantly better nucleophile than water. The reaction at the organic-aqueous interface is rapid, and the newly formed sulfonamide is more soluble in the organic phase, drawing it away from the aqueous reactants. The NaOH in the aqueous phase serves both to deprotonate the amine starting material and to neutralize the HCl byproduct, preventing protonation of the amine and driving the reaction to completion.
References
- RSC Publishing. (2025, August 6).
- Angene Chemical. 4-Cyclopentyloxy-benzenesulfonyl chloride | 914203-23-9.
- UNEP Publications. (2003, December). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
- CAMEO Chemicals - NOAA. BENZENESULFONYL CHLORIDE.
- Solubility of Things. Benzenesulfonyl chloride.
- DAICEL. (2026, January 26).
- Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp.
- BenchChem. (2025).
- NOAA. BENZENESULFONYL CHLORIDE - CAMEO Chemicals.
- Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling the Moisture Sensitivity of 4-Cyclopentyloxy-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for handling 4-Cyclopentyloxy-benzenesulfonyl chloride, a valuable sulfonylating agent in organic synthesis.[1] Its pronounced sensitivity to moisture necessitates specific handling and experimental protocols to ensure the integrity of the reagent and the success of your reactions. This resource, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies rooted in the principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my 4-Cyclopentyloxy-benzenesulfonyl chloride over time. What is the likely cause?
The primary cause of degradation is hydrolysis. Like other sulfonyl chlorides, 4-Cyclopentyloxy-benzenesulfonyl chloride readily reacts with water (moisture) to form the corresponding sulfonic acid, 4-Cyclopentyloxy-benzenesulfonic acid, and hydrochloric acid.[2] This not only consumes your starting material but the resulting acidic byproducts can also interfere with subsequent reactions.
Q2: What are the ideal storage conditions for 4-Cyclopentyloxy-benzenesulfonyl chloride to minimize hydrolysis?
To ensure the long-term stability of 4-Cyclopentyloxy-benzenesulfonyl chloride, it is crucial to store it in a cool, dry environment, away from heat sources and incompatible substances.[3] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[2] Storage in a desiccator containing a suitable drying agent is highly recommended. For optimal preservation, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q3: My reaction yield is consistently low when using 4-Cyclopentyloxy-benzenesulfonyl chloride. Could moisture be the culprit?
Yes, moisture is a very likely cause of low reaction yields. If the sulfonyl chloride has been inadvertently exposed to moisture, a portion of it will have hydrolyzed to the unreactive sulfonic acid, effectively reducing the amount of active reagent available for your desired transformation.[4] Furthermore, any moisture present in your reaction solvents or on your glassware will consume the sulfonyl chloride before it can react with your substrate.
Q4: How can I visually assess if my 4-Cyclopentyloxy-benzenesulfonyl chloride has been compromised by moisture?
While a definitive assessment requires analytical techniques like NMR spectroscopy, some visual cues can be indicative of hydrolysis. Pure 4-Cyclopentyloxy-benzenesulfonyl chloride should be a clear, possibly oily liquid or a solid. If the material appears cloudy, has solidified unexpectedly (if it's typically a liquid at room temperature), or if you observe the formation of a separate aqueous layer, it has likely been exposed to moisture. The presence of a strong, acrid odor, due to the formation of HCl, can also be an indicator.[2]
Q5: What is the fundamental chemical reason for the high moisture sensitivity of sulfonyl chlorides?
The high reactivity of sulfonyl chlorides towards water is due to the highly electrophilic nature of the sulfur atom.[5] The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, creating a significant partial positive charge on the sulfur atom. This makes it highly susceptible to nucleophilic attack by water. The chloride ion is an excellent leaving group, which further facilitates the hydrolysis reaction.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving 4-Cyclopentyloxy-benzenesulfonyl chloride.
Issue 1: Reaction Failure or Incomplete Conversion
-
Symptom: Your reaction does not proceed to completion, or you observe a significant amount of unreacted starting material (e.g., your amine or alcohol) even after extended reaction times.
-
Potential Cause: The 4-Cyclopentyloxy-benzenesulfonyl chloride has been deactivated by hydrolysis.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting your reaction, carefully inspect the 4-Cyclopentyloxy-benzenesulfonyl chloride for any signs of moisture contamination. If in doubt, it is best to use a fresh, unopened container.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried before use, typically by oven-drying or flame-drying under a stream of inert gas. Solvents must be of anhydrous grade and handled under an inert atmosphere. The use of molecular sieves to dry solvents immediately before use is also a good practice.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.
-
Issue 2: Formation of Unexpected Byproducts
-
Symptom: You observe the formation of a significant amount of a polar, water-soluble byproduct in your reaction mixture, which complicates purification.
-
Potential Cause: This byproduct is likely 4-Cyclopentyloxy-benzenesulfonic acid, the result of hydrolysis.
-
Troubleshooting Steps:
-
Minimize Water Contact During Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[4] Use cold, deionized water and separate the organic layer as rapidly as possible.
-
Anhydrous Workup: Whenever possible, opt for a non-aqueous workup. This could involve filtering the reaction mixture to remove any solid byproducts and then removing the solvent under reduced pressure.
-
Purification Strategy: If hydrolysis has occurred, purification can be challenging due to the high polarity of the sulfonic acid. Consider using column chromatography with a suitable solvent system to separate the desired product from the sulfonic acid.
-
Issue 3: Inconsistent Reaction Rates or Yields
-
Symptom: You are getting variable results even when following the same procedure.
-
Potential Cause: Inconsistent levels of moisture in your reagents or reaction setup.
-
Troubleshooting Steps:
-
Standardize Anhydrous Techniques: Implement a strict and consistent protocol for drying glassware, handling anhydrous solvents, and maintaining an inert atmosphere for all reactions involving 4-Cyclopentyloxy-benzenesulfonyl chloride.
-
Solvent Quality Control: Do not assume that a sealed bottle of "anhydrous" solvent is completely dry, especially if it has been opened previously. It is best practice to freshly distill or dry solvents over an appropriate drying agent before use.
-
Reagent Handling: Dispense 4-Cyclopentyloxy-benzenesulfonyl chloride in a glove box or under a positive pressure of inert gas to minimize exposure to the atmosphere.
-
Experimental Protocols
Protocol 1: General Procedure for a Sulfonylation Reaction under Anhydrous Conditions
This protocol outlines the essential steps for performing a reaction with 4-Cyclopentyloxy-benzenesulfonyl chloride, for example, the formation of a sulfonamide from an amine.
-
Glassware Preparation: Thoroughly dry all glassware (e.g., round-bottom flask, addition funnel, condenser) in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the glassware while it is still warm and immediately place it under a positive pressure of argon or nitrogen.
-
Reagent Preparation: Dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask. If the amine is a solid, add it to the flask before introducing the solvent.
-
Addition of Base: Add a suitable base (e.g., triethylamine, pyridine) to the reaction mixture to neutralize the HCl that will be generated during the reaction.
-
Addition of Sulfonyl Chloride: Dissolve the 4-Cyclopentyloxy-benzenesulfonyl chloride in a small amount of the anhydrous solvent in the addition funnel. Add the sulfonyl chloride solution dropwise to the stirred reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, proceed with either an aqueous or non-aqueous workup, keeping in mind the need to minimize contact with water.
Visualizations
Caption: Hydrolysis of 4-Cyclopentyloxy-benzenesulfonyl chloride.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Cyclopentyloxy-benzenesulfonyl Chloride
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-Cyclopentyloxy-benzenesulfonyl chloride. Leveraging foundational principles of mass spectrometry and comparative data from analogous structures, we will explore the expected fragmentation pathways, offer a detailed experimental protocol for its analysis, and compare its behavior to a simpler, yet structurally related, compound. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.
Introduction
4-Cyclopentyloxy-benzenesulfonyl chloride is a bespoke chemical entity with applications in organic synthesis, likely as a building block for more complex molecules in pharmaceutical and materials science research. Its structure, featuring a sulfonyl chloride group, an aromatic ring, and a cyclopentyl ether linkage, presents a unique fragmentation puzzle. Understanding its behavior under mass spectrometric conditions is paramount for its unambiguous identification and for tracking its incorporation into larger molecular frameworks.
Predicted Fragmentation Pathways of 4-Cyclopentyloxy-benzenesulfonyl Chloride
The molecular formula of 4-Cyclopentyloxy-benzenesulfonyl chloride is C₁₁H₁₃ClO₃S, with a monoisotopic mass of approximately 260.027 g/mol .[3][4] Upon electron ionization (EI), a hard ionization technique that induces extensive fragmentation, we anticipate a series of characteristic bond cleavages.[5][6][7]
The primary fragmentation events are expected to revolve around the weakest bonds and the formation of the most stable carbocations and radical species.[8] Key predicted fragmentation pathways include:
-
Loss of the Chlorine Radical: The S-Cl bond is susceptible to cleavage, leading to the formation of the 4-cyclopentyloxy-benzenesulfonyl cation.
-
Loss of Sulfur Dioxide: A common rearrangement in the mass spectrometry of sulfonyl compounds is the extrusion of a neutral SO₂ molecule.[1][9][10]
-
Cleavage of the Cyclopentyl Group: The ether linkage provides a site for both alpha-cleavage and cleavage of the entire cyclopentyloxy group.
-
Fragmentation of the Cyclopentyl Ring: The cyclopentyl moiety itself can undergo fragmentation, typically through the loss of ethylene or other small hydrocarbon fragments.
These pathways are visualized in the fragmentation diagram below.
Caption: Predicted major fragmentation pathways for 4-Cyclopentyloxy-benzenesulfonyl chloride under electron ionization.
Tabulated Summary of Predicted Fragments
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 260 | [C₁₁H₁₃ClO₃S]⁺ | - | Molecular Ion (M⁺) |
| 225 | [C₁₁H₁₃O₃S]⁺ | Cl• | Loss of a chlorine radical from the molecular ion. |
| 175 | [C₆H₄ClO₂S]⁺ | C₅H₉O• | Cleavage of the ether bond with loss of the cyclopentyloxy radical. |
| 161 | [C₁₁H₁₃O]⁺ | SO₂Cl• | Loss of the sulfonyl chloride radical. |
| 92 | [C₆H₄O]⁺• | C₅H₉SO₂Cl• | Rearrangement and fragmentation leading to a phenoxy radical cation. |
| 69 | [C₅H₉]⁺ | C₆H₄O(SO₂Cl)• | Formation of the cyclopentyl cation. |
Comparative Fragmentation Analysis: 4-Cyclopentyloxy-benzenesulfonyl Chloride vs. Benzenesulfonyl Chloride
To better understand the influence of the 4-cyclopentyloxy substituent, a comparison with the fragmentation of the parent compound, benzenesulfonyl chloride, is instructive.
Benzenesulfonyl Chloride (C₆H₅SO₂Cl)
The mass spectrum of benzenesulfonyl chloride is well-documented.[11][12] Its fragmentation is more straightforward due to the absence of the alkyl ether chain.
Caption: Major fragmentation pathways for benzenesulfonyl chloride.
Key Differences in Fragmentation:
| Feature | 4-Cyclopentyloxy-benzenesulfonyl chloride | Benzenesulfonyl Chloride |
| Molecular Ion (m/z) | 260 | 176 |
| Fragments from Substituent | Present (e.g., m/z 161, 69) | Absent |
| Influence on Aryl-Sulfur Bond | The electron-donating nature of the ether may influence the stability of the resulting ions. | Unsubstituted phenyl group. |
| Complexity of Spectrum | Higher, due to more fragmentation possibilities. | Lower, with fewer major fragments. |
The comparison highlights how the addition of the cyclopentyloxy group introduces new fragmentation pathways, primarily related to the ether linkage and the cyclopentyl ring itself. This leads to a more complex mass spectrum but also provides more structural information.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of 4-Cyclopentyloxy-benzenesulfonyl chloride using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to 4-Cyclopentyloxy-benzenesulfonyl chloride in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and characteristic fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
Caption: Workflow for the GC-MS analysis of 4-Cyclopentyloxy-benzenesulfonyl chloride.
Conclusion
The mass spectrometry fragmentation of 4-Cyclopentyloxy-benzenesulfonyl chloride is predicted to be a rich tapestry of cleavages characteristic of its sulfonyl chloride, aromatic, and ether functionalities. By understanding these anticipated pathways, researchers can more confidently identify this compound in complex mixtures and verify its structural integrity. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data. This guide serves as a testament to the predictive power of mass spectrometry when grounded in a solid understanding of chemical principles.
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- Supporting information Figure S1: Mass spectral fragmentations of sulfon
- The electron impact, chemical ionization and fast atom bombardment positive ion mass spectra of 1,2-bis(sulfonyl)methylhydrazines. PubMed.
- Sulfur?chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Source Not Specified.
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- Mass Spectrometry - Fragmentation P
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Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[1][13]dioxin-6yl)benzenesulfonamide (3f) . ResearchGate.
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- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
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- Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
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The Cyclopentyloxy Group: A Key to Unlocking Potent and Selective Sulfonamide-Based Therapeutics
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Cyclopentyloxy Sulfonamides
For researchers, scientists, and drug development professionals, the sulfonamide scaffold remains a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet increasingly significant subclass: cyclopentyloxy sulfonamides. By examining the influence of the cyclopentyloxy moiety and other structural modifications on biological activity, we aim to provide a comprehensive resource for the rational design of next-generation sulfonamide-based drugs.
The Sulfonamide Core and the Significance of the Cyclopentyloxy Substituent
The sulfonamide functional group (-SO₂NH₂) is a versatile pharmacophore known for its ability to mimic the transition state of various enzymatic reactions and to engage in key hydrogen bonding interactions with biological targets.[3] Its derivatives have been successfully developed as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[3][4] The general structure of a benzenesulfonamide allows for extensive modification at both the aromatic ring and the sulfonamide nitrogen, providing a rich landscape for SAR exploration.
The introduction of a cyclopentyloxy group at the para-position of the benzene ring imparts a unique combination of lipophilicity and conformational rigidity. This bulky, non-polar group can enhance binding to hydrophobic pockets within target proteins, potentially increasing potency and selectivity compared to smaller alkoxy or linear alkyl substituents.
Comparative Analysis of Biological Activities
Anticancer Activity
Sulfonamides have emerged as promising anticancer agents, targeting various pathways involved in tumor progression.[1][5] One key area of investigation is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][6]
Table 1: Comparative Anticancer and Enzyme Inhibitory Activities of Benzenesulfonamide Derivatives
| Compound ID | R¹ Substituent (para-position) | R² Substituent (on Sulfonamide) | Target/Assay | Activity (IC₅₀/Kᵢ) | Reference |
| Hypothetical Cyclopentyloxy Analog | Cyclopentyloxy | Unsubstituted | CA IX | Potentially low nM | Inferred |
| SLC-0111 Analog | Phenylureido | Unsubstituted | CA IX / CA XII | 2.59 nM / 7.64 nM | [6] |
| Thiazolone-benzenesulfonamide | Thiazolone-based | Unsubstituted | CA IX | 10.93–25.06 nM | [7] |
| Compound 6 | 6-amino-1-isoindolinone | 3-(cyclopentyloxy)-4-methoxyphenyl | TNF-α production | Potent inhibitor | [8][9] |
This table is a synthesized comparison from multiple sources to illustrate potential SAR trends.
The data from related compounds suggest that bulky, hydrophobic groups at the para-position can contribute significantly to potent inhibition. The cyclopentyloxy group, with its defined size and lipophilicity, is well-suited to occupy hydrophobic regions of an enzyme's active site. For instance, in the context of TNF-α production inhibition, a compound bearing a 3-(cyclopentyloxy)-4-methoxyphenyl moiety was found to be a potent inhibitor.[8][9] This highlights the favorable contribution of the cyclopentyloxy group in complex biological systems.
Antimicrobial Activity
The antibacterial and antifungal properties of sulfonamides are well-documented.[10] The SAR for antimicrobial activity is often governed by the electronic properties of the substituents on the benzene ring and the nature of the group on the sulfonamide nitrogen.
While specific data on cyclopentyloxy sulfonamides as antimicrobials is sparse, studies on other alkoxy-substituted sulfonamides indicate that modulation of lipophilicity can influence cell wall penetration and target engagement in microorganisms.
Synthesis and Methodologies
The synthesis of cyclopentyloxy sulfonamides generally follows established protocols for sulfonamide formation. A representative synthetic workflow is outlined below.
General Synthetic Protocol
A common route to 4-(cyclopentyloxy)benzenesulfonamides involves the reaction of 4-(cyclopentyloxy)benzenesulfonyl chloride with an appropriate amine. The sulfonyl chloride precursor can be prepared from 4-hydroxybenzenesulfonic acid or a related starting material.
Experimental Workflow for the Synthesis of a Generic N-Substituted 4-(cyclopentyloxy)benzenesulfonamide:
Caption: General synthetic route to N-substituted 4-(cyclopentyloxy)benzenesulfonamides.
Detailed Experimental Protocol: Synthesis of 4-(Cyclopentyloxy)benzenesulfonyl Chloride
-
Cyclopentylation of 4-Hydroxybenzenesulfonate: To a solution of sodium 4-hydroxybenzenesulfonate (1 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (2-3 equivalents). To this suspension, add cyclopentyl bromide (1.2 equivalents) and heat the mixture at 80-100 °C for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to yield sodium 4-(cyclopentyloxy)benzenesulfonate.
-
Chlorination: The resulting sodium 4-(cyclopentyloxy)benzenesulfonate (1 equivalent) is treated with a chlorinating agent such as thionyl chloride or chlorosulfonic acid (excess) at room temperature or with gentle heating. The reaction is quenched by carefully pouring the mixture onto ice. The precipitated 4-(cyclopentyloxy)benzenesulfonyl chloride is then filtered, washed with cold water, and dried.
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various carbonic anhydrase isoforms is a key metric for many sulfonamide-based drug candidates. A common method for this is the stopped-flow CO₂ hydration assay.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII) and the test compounds (cyclopentyloxy sulfonamide derivatives) in an appropriate buffer with a small percentage of DMSO.
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. This is performed in a stopped-flow instrument by mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated buffer solution.
-
Data Acquisition: The reaction is monitored by observing the change in absorbance of a pH indicator (e.g., phenol red) at a specific wavelength over time. The initial rates of the reaction are determined.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited enzyme activity. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of cyclopentyloxy sulfonamides and related structures, several key SAR principles can be established.
Caption: Key SAR points for cyclopentyloxy sulfonamides.
-
The Cyclopentyloxy Group: As previously mentioned, this group is crucial for establishing potent interactions within hydrophobic pockets of target enzymes. Its size appears to be optimal in many cases, providing a balance between sufficient van der Waals contacts and avoiding steric clashes.
-
Substitutions on the Benzene Ring: Further substitution on the phenyl ring can fine-tune the electronic and steric properties of the molecule. For instance, introducing electron-withdrawing groups can increase the acidity of the sulfonamide N-H protons, which may be critical for coordinating with metal ions (e.g., the zinc ion in carbonic anhydrases).
-
Modifications of the Sulfonamide Nitrogen: The sulfonamide nitrogen offers a key point for diversification. Primary (unsubstituted) sulfonamides are often essential for potent carbonic anhydrase inhibition. However, for other targets, N-alkylation or N-arylation can lead to improved potency and altered selectivity profiles by allowing for interactions with different regions of the binding site.
Future Directions and Conclusion
The strategic incorporation of a cyclopentyloxy group into the benzenesulfonamide scaffold represents a promising avenue for the development of novel therapeutics. The favorable physicochemical properties conferred by this moiety can lead to enhanced potency and selectivity.
Future research should focus on a more systematic exploration of the SAR of cyclopentyloxy sulfonamides against a broader range of therapeutic targets. The synthesis and evaluation of libraries of these compounds with diverse substitutions on the benzene ring and the sulfonamide nitrogen will undoubtedly uncover new lead compounds with superior pharmacological profiles. This guide provides a foundational framework for such endeavors, underscoring the potential of the cyclopentyloxy sulfonamide chemotype in modern drug discovery.
References
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Meng, X., et al. (2014). Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5055-5058. [Link]
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Kupcova, K., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(8), 2027. [Link]
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Holstead, D. K., et al. (2018). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 16(44), 8566-8571. [Link]
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Holla, B. S., et al. (2006). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 49(3), 1085-1096. [Link]
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Jiang, Z., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544-22557. [Link]
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Abdel-rahman, H. M., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 839-854. [Link]
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Abdel-rahman, H. M., et al. (2017). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. ResearchGate. [Link]
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Park, J. S., et al. (2002). Synthesis and sar studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1 -isoindolinone derivatives. Archives of Pharmacal Research, 25(2), 137-142. [Link]
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Hayakawa, M., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters, 27(20), 4639-4642. [Link]
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El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase inhibition. RSC Advances, 11(41), 25484-25501. [Link]
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Eldehna, W. M., et al. (2022). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1604-1619. [Link]
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El-Gamal, M. I., et al. (2022). Novel benzenesulfonamide and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives as potential selective COX-2 inhibitors. ResearchGate. [Link]
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Amgen Inc. (2005). Acetylenic TACE inhibitors. Part 2: SAR of six-membered cyclic sulfonamide hydroxamates. Bioorganic & Medicinal Chemistry Letters, 15(19), 4337-4341. [Link]
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Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. ResearchGate. [Link]
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Havránková, E., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 22(19), 10398. [Link]
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Griffin, R. J., et al. (2007). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 5(16), 2623-2632. [Link]
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Park, J. S., et al. (2002). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. PubMed. [Link]
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Pfizer Inc. (1993). Bridged aza-bicyclic derivatives as substance P antagonists. PCT Patent WO 93/21155. [Link]
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Dainippon Pharmaceutical Co. (1989). Substituted benzamide derivatives, for enhancing gastrointestinal motility. US Patent 4,870,074. [Link]
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Abbas, H. A. S., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
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A Comparative Guide to the ¹³C NMR Spectral Analysis of 4-Cyclopentyloxy-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The Importance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. For a synthetic chemist, confirming the identity and purity of a target molecule is paramount. ¹³C NMR, in particular, provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal, the chemical shift (δ) of which is highly sensitive to its local electronic environment. This allows for the precise mapping of a molecule's carbon framework, including the identification of aromatic, aliphatic, and functionalized carbons. For a reagent like 4-Cyclopentyloxy-benzenesulfonyl chloride, which is utilized to introduce the 4-cyclopentyloxy-benzenesulfonyl moiety in drug discovery programs, a clear understanding of its ¹³C NMR spectrum is crucial for quality control and reaction monitoring.
Predicted ¹³C NMR Data for 4-Cyclopentyloxy-benzenesulfonyl Chloride
Due to the unavailability of a publicly archived experimental ¹³C NMR spectrum for 4-Cyclopentyloxy-benzenesulfonyl chloride, a predicted spectrum has been generated based on established substituent effects and analysis of structurally analogous compounds. The predicted chemical shifts are detailed in Table 1, and the corresponding molecular structure with atom numbering is shown in the diagram below.
Diagram: Molecular Structure of 4-Cyclopentyloxy-benzenesulfonyl Chloride
Caption: Comparative analysis workflow for the ¹³C NMR spectra.
Table 2: ¹³C NMR Chemical Shift Data for 4-Cyclopentyloxy-benzenesulfonyl Chloride and Selected Alternatives (in CDCl₃)
| Compound | C1 (ipso-S) | C2, C6 (ortho) | C3, C5 (meta) | C4 (para) | Other Carbons |
| 4-Cyclopentyloxy-benzenesulfonyl chloride (Predicted) | ~145 | ~130 | ~115 | ~163 | **~81 (O-CH), ~33 (β-CH₂), ~24 (γ-CH₂) ** |
| Benzenesulfonyl chloride [1][2][3][4] | ~144 | ~129 | ~130 | ~135 | - |
| 4-Chlorobenzenesulfonyl chloride [5] | ~143 | ~130 | ~130 | ~142 | - |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | ~142 | ~130 | ~127 | ~145 | ~22 (CH₃) |
Analysis of Comparative Data:
-
C1 (ipso-S): The chemical shift of the carbon attached to the sulfonyl chloride group (C1) is consistently found in the 142-145 ppm range across all analogs. The presence of the electron-donating cyclopentyloxy group is predicted to have a minor shielding effect compared to the unsubstituted benzenesulfonyl chloride.
-
Aromatic Carbons (C2-C6): The key differentiator for 4-Cyclopentyloxy-benzenesulfonyl chloride is the significant upfield shift of the C3 and C5 carbons and the substantial downfield shift of the C4 carbon. This is a direct consequence of the strong electron-donating resonance effect of the ether oxygen, which increases electron density at the ortho (C3, C5) and para (C4) positions. However, the direct attachment of the electronegative oxygen to C4 results in a dominant deshielding effect, shifting it significantly downfield.
-
Cyclopentyl Carbons: The chemical shifts of the cyclopentyloxy group are predicted based on data for similar alkoxy groups. The carbon directly bonded to the oxygen (C7) is expected to be the most deshielded, appearing around 81 ppm. The β- and γ-methylene carbons will appear in the typical aliphatic region, with the γ-carbons being the most shielded.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for benzenesulfonyl chloride derivatives, the following protocol is recommended.
Diagram: ¹³C NMR Acquisition Workflow
Caption: Standard workflow for acquiring and processing ¹³C NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the benzenesulfonyl chloride derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹³C probe.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm for this class of compounds).
-
Use a standard proton-decoupled pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 128 scans or more, depending on the sample concentration).
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Perform baseline correction to ensure a flat baseline.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 4-Cyclopentyloxy-benzenesulfonyl chloride. By leveraging comparative data from structurally similar and well-documented analogs, we have established a reliable set of predicted chemical shifts. This information, coupled with the detailed experimental protocol, will empower researchers to confidently synthesize, identify, and utilize this important chemical reagent in their research and development endeavors. The principles of spectral interpretation discussed herein are broadly applicable to a wide range of substituted aromatic compounds, making this guide a valuable resource for any scientist working in the field of organic chemistry.
References
-
PubChem. 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Available from: [Link].
-
Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available from: [Link].
-
SpectraBase. Benzenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link].
-
National Institutes of Health. Benzenesulfonyl chloride | C6H5ClO2S - PubChem. Available from: [Link].
Sources
- 1. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
